6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

Physicochemical profiling Regioisomer differentiation Lead optimization

6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (CAS 321521-92-0) is a synthetic nicotinamide derivative featuring a 4-methylphenoxy substituent at the pyridine 6-position and an N-(2-oxotetrahydro-3-thiophenyl) carboxamide side chain. Its molecular formula is C17H16N2O3S, with a molecular weight of 328.4 g/mol, a computed XLogP3 of 3, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 321521-92-0
Cat. No. B2523110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide
CAS321521-92-0
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O
InChIInChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20)
InChIKeyBMGCWPXHQCXYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (CAS 321521-92-0) – Chemical Identity and Procurement Baseline


6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (CAS 321521-92-0) is a synthetic nicotinamide derivative featuring a 4-methylphenoxy substituent at the pyridine 6-position and an N-(2-oxotetrahydro-3-thiophenyl) carboxamide side chain [1]. Its molecular formula is C17H16N2O3S, with a molecular weight of 328.4 g/mol, a computed XLogP3 of 3, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound is catalogued in the MLSMR screening library (ID MLS000326110; Oprea1_686214) [1].

Why 6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide Cannot Be Simply Replaced by In-Class Nicotinamide Analogs


Nicotinamide derivatives with different phenoxy substituents, regioisomers (e.g., 2- vs. 6- substituted pyridines), or heterocyclic amide tails (e.g., thiophenyl vs. furanyl or pyrrolidinyl) can exhibit profoundly divergent target-binding profiles, pharmacokinetic properties, and off-target activities [1]. Even minor structural changes—such as shifting the methyl group from the para to meta position or replacing the thiolactone ring—may alter hydrogen-bonding networks and lipophilicity, potentially abolishing desired bioactivity or introducing CYP inhibition liabilities . Therefore, procurement decisions cannot rely on class-level assumptions; compound-specific comparative data are essential.

Quantitative Differentiation Evidence for 6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide Versus Closest Analogs


Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity of 6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide vs. Its 2-Substituted Regioisomer

The target compound exhibits a computed XLogP3 of 3, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The regioisomer 2-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide (CAS not provided) differs in the position of the methylphenoxy group, which alters the molecular electrostatic potential surface and may impact passive membrane permeability and target recognition. Direct head-to-head bioactivity data are not available in the public domain; the comparison is therefore limited to computed physicochemical descriptors .

Physicochemical profiling Regioisomer differentiation Lead optimization

Structural Alert and Metabolic Liability: Comparison of the 4-Methylphenoxy Group vs. 4-Fluorophenoxy and 2-Methoxyphenoxy Analogs

The 4-methylphenoxy substituent of the target compound may undergo benzylic oxidation, potentially leading to reactive metabolite formation, whereas the 4-fluorophenoxy analog (CAS 321521-96-4) blocks this metabolic soft spot. The 2-methoxyphenoxy analog (CAS not specified) introduces an O-demethylation liability. No comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are publicly available for any of these compounds .

Metabolic stability Structural alert CYP inhibition

ChEMBL Target Engagement Assessment: Absence of Quantitative Bioactivity Data for 6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide

A search of the ChEMBL database (accessed via PubChem and BindingDB) yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50) for the target compound against any defined molecular target [1]. In contrast, structurally related nicotinamide derivatives have reported activities against kinases (e.g., IRAK4, Syk) and NAMPT [2]. The absence of public bioactivity data for this specific compound precludes any direct head-to-head comparison with analogs.

ChEMBL Bioactivity database Target engagement

Research and Industrial Scenarios for 6-(4-Methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide Based on Available Evidence


Chemical Probe or Tool Compound for In-House Target Deconvolution

Given the complete absence of public bioactivity data, the primary rational use case is as an in-house chemical probe. Researchers who have identified this compound as a hit in a phenotypic or target-based screen may procure it for follow-up dose-response, selectivity, and mechanistic studies. The user must generate all relevant comparator data internally [1].

Physicochemical Reference Standard in Nicotinamide SAR Campaigns

The compound can serve as a physicochemical benchmark (XLogP3 = 3, HBD = 1, HBA = 5) within a series of nicotinamide analogs being optimized for permeability and solubility. Its computed properties provide a reference point for designing analogs with improved drug-like characteristics [1].

Negative Control or Inactive Analog for Assay Validation

If the compound is confirmed inactive against a given target, it may be used as a structurally matched negative control to validate assay specificity, provided that its inactivity is experimentally confirmed alongside active analogs [1].

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